molecular formula C7H8O B14386868 4,6-Heptadiyn-1-ol CAS No. 89639-58-7

4,6-Heptadiyn-1-ol

Cat. No.: B14386868
CAS No.: 89639-58-7
M. Wt: 108.14 g/mol
InChI Key: FLOAMRNSRRMWJD-UHFFFAOYSA-N
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Description

4,6-Heptadiyn-1-ol (C₇H₈O) is a linear aliphatic alcohol characterized by two conjugated triple bonds (at positions 4 and 6) and a terminal hydroxyl group. Its structure (HOCH₂C≡C-C≡CCH₂CH₃) confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing polyenyne natural products like R-(−)-cicutoxin . The compound’s terminal hydroxyl group enables functionalization, while the conjugated diyne system facilitates coupling reactions such as Sonogashira cross-coupling .

Properties

CAS No.

89639-58-7

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

hepta-4,6-diyn-1-ol

InChI

InChI=1S/C7H8O/c1-2-3-4-5-6-7-8/h1,8H,5-7H2

InChI Key

FLOAMRNSRRMWJD-UHFFFAOYSA-N

Canonical SMILES

C#CC#CCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Heptadiyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-butenal with allylmagnesium bromide. This reaction proceeds under controlled conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of Grignard reagents and subsequent purification processes.

Chemical Reactions Analysis

Types of Reactions: 4,6-Heptadiyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triple bonds can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

4,6-Heptadiyn-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Heptadiyn-1-ol involves its interaction with various molecular targets. The presence of triple bonds and a hydroxyl group allows it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. Specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Functional Groups Key Structural Features Applications/Reactivity Insights
This compound C₇H₈O Terminal -OH, two triple bonds Linear chain with conjugated diyne system Building block for polyenyne synthesis
4,6-Heptadiyne-1,3-diol C₇H₈O₂ Two -OH groups, two triple bonds Adjacent hydroxyls at C1 and C3 Potential for hydrogen bonding; higher polarity
3,7-Dimethyl-2,6-octadien-1-ol C₁₀H₁₈O Terminal -OH, conjugated dienes Branched terpene alcohol (e.g., geraniol analog) Fragrance industry; irritant hazards noted
9,10-Epoxy-1-heptadecene-4,6-diyn-3-ol C₁₇H₂₂O₂ Epoxy, -OH, conjugated diyne/diene Long-chain with epoxy and triple bonds Reactive epoxy group; limited toxicity data
1,2-Heptadiene-4,6-diyn-1-one C₇H₆O Ketone, conjugated diyne Terminal ketone replaces -OH Electrophilic reactivity (e.g., nucleophilic additions)
3-Hydroxy-4,6-heptadiyne-1-yl 1-glucoside C₁₃H₁₈O₇ Glucosylated -OH, diyne Glycosidic bond enhances hydrophilicity Natural product derivative; biological activity

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